MPT0B390

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

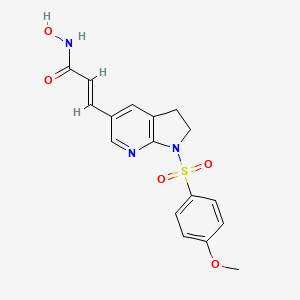

C17H17N3O5S |

|---|---|

Molekulargewicht |

375.4 g/mol |

IUPAC-Name |

(E)-N-hydroxy-3-[1-(4-methoxyphenyl)sulfonyl-2,3-dihydropyrrolo[2,3-b]pyridin-5-yl]prop-2-enamide |

InChI |

InChI=1S/C17H17N3O5S/c1-25-14-3-5-15(6-4-14)26(23,24)20-9-8-13-10-12(11-18-17(13)20)2-7-16(21)19-22/h2-7,10-11,22H,8-9H2,1H3,(H,19,21)/b7-2+ |

InChI-Schlüssel |

QPXOAQWHONRALN-FARCUNLSSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2N=CC(=C3)/C=C/C(=O)NO |

Kanonische SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2N=CC(=C3)C=CC(=O)NO |

Herkunft des Produkts |

United States |

Foundational & Exploratory

MPT0B390: A Novel Arylsulfonamide Derivative Targeting Colorectal Cancer Through TIMP3 Induction

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B390 is a novel arylsulfonamide derivative that has demonstrated significant anti-tumor, anti-metastatic, and anti-angiogenic properties in preclinical models of colorectal cancer (CRC).[1][2][3] Its primary mechanism of action revolves around the induction of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), a crucial endogenous inhibitor of matrix metalloproteinases (MMPs) that plays a significant role in suppressing tumor progression.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic effects in CRC, detailing its impact on key signaling pathways, summarizing quantitative preclinical data, and outlining the experimental protocols used to elucidate its activity.

Core Mechanism of Action: TIMP3 Induction

This compound functions as a potent inducer of TIMP3 expression in colorectal cancer cells.[1][2] TIMP3 is a vital component of the extracellular matrix (ECM) and is known to inhibit the activity of MMPs, which are enzymes that degrade the ECM and facilitate tumor growth, invasion, and metastasis.[1][4] Low TIMP3 expression in CRC is associated with a poor prognosis, highlighting its importance as a tumor suppressor.[1][2][3]

The induction of TIMP3 by this compound is mediated through the inhibition of EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase.[1][2][3] this compound significantly reduces EZH2 expression and prevents its binding to the TIMP3 promoter region.[1][2][3] This epigenetic modification leads to the transcriptional activation of the TIMP3 gene, resulting in increased TIMP3 protein levels.

Anti-Tumor Effects

This compound exhibits potent anti-proliferative and pro-apoptotic effects on CRC cells. In vitro studies have shown that this compound significantly inhibits the growth of various CRC cell lines.[1][4] This growth inhibition is, in part, attributed to the induction of apoptosis.[4] However, it is noteworthy that this compound-induced apoptosis in CRC cells appears to be independent of TIMP3 induction.[4]

Quantitative Data: In Vitro Cell Viability

| Cell Line | Type | IC50 (µM) after 48h |

| HCT116 | Colorectal Cancer | ~0.5 |

| HT-29 | Colorectal Cancer | ~1.0 |

| SW480 | Colorectal Cancer | ~1.2 |

| FHC | Normal Colon | >10 |

| HUVEC | Normal Endothelial | >10 |

| Data synthesized from published studies.[3][4] |

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: CRC cells (e.g., HCT116, HT-29) and normal control cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1 to 10 µM) for 48 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value is calculated using non-linear regression analysis.

Anti-Metastatic Effects

By inducing TIMP3, this compound effectively inhibits the metastatic potential of CRC cells.[1][2] This is achieved through the downregulation of key migration markers, including urokinase plasminogen activator (uPA), its receptor (uPAR), and c-Met.[1][2]

Quantitative Data: In Vitro Cell Migration

| Cell Line | Treatment | Migrated Cells (% of Control) |

| HCT116 | This compound (0.3 µM) | ~40% |

| Data extracted from a representative study.[3][4] |

Experimental Protocol: Transwell Migration Assay

-

Cell Preparation: HCT116 cells are serum-starved for 24 hours.

-

Assay Setup: 24-well Transwell inserts (8 µm pore size) are used. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).

-

Cell Seeding: Serum-starved cells are seeded into the upper chamber in a serum-free medium containing this compound (0.3 µM) or vehicle control.

-

Incubation: The plate is incubated for 24 hours to allow for cell migration.

-

Cell Staining: Non-migrated cells on the upper surface of the insert are removed with a cotton swab. Migrated cells on the lower surface are fixed with methanol and stained with crystal violet.

-

Quantification: The number of migrated cells is counted in several random fields under a microscope.

Anti-Angiogenic Effects

This compound also demonstrates anti-angiogenic properties by inducing TIMP3 expression in endothelial cells.[1][2][3] This leads to the inhibition of tumor-associated blood vessel formation, further contributing to its anti-cancer activity.

Experimental Protocol: In Vivo Matrigel Plug Assay

-

Matrigel Preparation: Matrigel is mixed with pro-angiogenic factors (e.g., bFGF, VEGF) and this compound or a vehicle control.

-

Subcutaneous Injection: The Matrigel mixture is injected subcutaneously into mice.

-

Plug Excision: After a defined period (e.g., 7-14 days), the Matrigel plugs are excised.

-

Hemoglobin Measurement: The amount of hemoglobin in the plugs is quantified as a measure of blood vessel formation.

-

Immunohistochemistry: Plugs can also be sectioned and stained for endothelial cell markers (e.g., CD31) to visualize blood vessels.

Conclusion

This compound represents a promising therapeutic candidate for colorectal cancer. Its multifaceted mechanism of action, centered on the induction of the tumor suppressor TIMP3, allows it to concurrently inhibit tumor growth, metastasis, and angiogenesis. The preclinical data strongly support its continued development as a novel anti-cancer agent. Further investigation into its clinical efficacy and safety is warranted.

References

- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

MPT0B390: A Novel Inducer of TIMP3 for Oncological Research and Drug Development

An In-depth Technical Guide

Abstract

MPT0B390, an arylsulfonamide-based derivative, has emerged as a potent inducer of Tissue Inhibitor of Metalloproteinase 3 (TIMP3).[1][2] TIMP3 is a crucial endogenous inhibitor of matrix metalloproteinases (MMPs), which are key players in tumor progression, invasion, metastasis, and angiogenesis.[2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a TIMP3 inducer, detailed experimental protocols for its evaluation, and a summary of key quantitative data. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction

Tissue Inhibitor of Metalloproteinase 3 (TIMP3) is a vital regulator of extracellular matrix (ECM) homeostasis, and its downregulation is associated with poor prognosis in various cancers, including colorectal cancer (CRC).[4][5] this compound has been identified as a novel small molecule that effectively induces TIMP3 expression, thereby inhibiting tumor growth, metastasis, and angiogenesis.[2] This document serves as a technical resource for understanding and utilizing this compound in a research and development setting.

Mechanism of Action: this compound and TIMP3 Induction

This compound upregulates TIMP3 expression through an epigenetic mechanism involving the inhibition of Enhancer of zeste homolog 2 (EZH2).[2][6] EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark.[6] By inhibiting EZH2 expression and its binding to the TIMP3 promoter region, this compound leads to a decrease in H3K27me3 levels at the promoter, resulting in the transcriptional activation of the TIMP3 gene.[2][6]

The induction of TIMP3 by this compound has several downstream anti-cancer effects:

-

Inhibition of Angiogenesis: TIMP3 is known to inhibit angiogenesis by blocking the binding of vascular endothelial growth factor (VEGF) to its receptor, VEGFR2.[4] this compound has been shown to induce TIMP3 in endothelial cells, thereby inhibiting their migration and tumor angiogenesis.[3][6]

-

Inhibition of Metastasis: By inhibiting MMPs, TIMP3 can prevent the degradation of the ECM, a critical step in tumor cell invasion and metastasis.[2] this compound's induction of TIMP3 leads to the downregulation of migration markers such as uPA, uPAR, and c-Met, and inhibits cancer cell migration and invasion.[2][6]

-

Induction of Apoptosis: TIMP3 can promote apoptosis by stabilizing TNF-α receptors on the cell surface, making cancer cells more susceptible to apoptotic signals.[6]

Below is a diagram illustrating the signaling pathway of this compound-mediated TIMP3 induction.

Caption: this compound signaling pathway for TIMP3 induction.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | GI₅₀ (µM) |

| HCT116 | Colon Cancer | 0.03[1] |

| HUVEC | Normal Endothelial | >10 |

| FHC | Normal Colon | >10 |

Table 2: Effect of this compound on TIMP3 and EZH2 Expression

| Cell Line | Treatment | TIMP3 mRNA Induction (fold change) | EZH2 Protein Expression (relative to control) |

| HCT116 | This compound (0.3 µM) | ~4.5 | Decreased |

| HUVEC | This compound (0.3 µM) | ~3.0 | Not Reported |

Table 3: In Vivo Anti-tumor Efficacy of this compound in HCT116 Xenograft Model

| Treatment Group | Dose | Tumor Growth Inhibition (%) | Change in Body Weight |

| This compound | 25 mg/kg | 36.8 | No significant change |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer and normal cell lines.

References

- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Tissue Inhibitor of Metalloproteinase 3: Unravelling Its Biological Function and Significance in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. stackscientific.nd.edu [stackscientific.nd.edu]

An In-depth Technical Guide to the MPT0B390 and EZH2 Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MPT0B390 is a novel arylsulfonamide derivative that has demonstrated significant anti-tumor, anti-metastatic, and anti-angiogenic properties in colorectal cancer (CRC) models.[1][2][3][4] Its mechanism of action is centrally linked to the inhibition of the Enhancer of Zeste Homolog 2 (EZH2), a key epigenetic regulator.[3][4] This technical guide provides a comprehensive overview of the this compound-mediated EZH2 inhibition pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular interactions.

The this compound-EZH2-TIMP3 Signaling Axis

This compound exerts its anti-cancer effects by modulating the expression of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), a crucial endogenous inhibitor of matrix metalloproteinases (MMPs).[1][2][3][4] Elevated TIMP3 expression is associated with a positive prognosis in colorectal cancer.[2][3] this compound upregulates TIMP3 expression by targeting EZH2.

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[5][6] In many cancers, EZH2 is overexpressed and contributes to the silencing of tumor suppressor genes, including TIMP3.[4]

The mechanism of action of this compound involves the following key steps:

-

Inhibition of EZH2 Expression: this compound treatment leads to a dose-dependent decrease in the expression of EZH2 protein.[3]

-

Reduced EZH2 Binding to the TIMP3 Promoter: By downregulating EZH2, this compound reduces the binding of EZH2 to the promoter region of the TIMP3 gene.[3][4]

-

Induction of TIMP3 Expression: The reduced EZH2-mediated repression leads to the transcriptional activation and increased expression of TIMP3.[1][2][3][4]

-

Anti-Tumor Effects: The subsequent increase in TIMP3 levels inhibits the activity of MMPs, leading to the suppression of tumor growth, invasion, metastasis, and angiogenesis.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in colorectal cancer models.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |

| HCT116 | MTT Assay | IC50 | Not explicitly stated, but showed concentration-dependent growth inhibition | - | [3] |

| HT29 | MTT Assay | IC50 | Not explicitly stated, but showed concentration-dependent growth inhibition | - | [3] |

| HCT116 | Western Blot | Protein Expression | 0.1, 0.3, 1 µM | Concentration-dependent decrease in EZH2 and H3K27Me3 | [3] |

| HCT116 | Transwell Migration Assay | Cell Migration | 0.3 µM | Significant inhibition of cell migration | [3] |

Table 2: In Vivo Efficacy of this compound in a HCT116 Xenograft Model

| Treatment Group | Dosage | Endpoint | Result | Reference |

| This compound | 25 mg/kg | Tumor Growth Inhibition (TGI) | 36.8% | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Viability (MTT) Assay

This protocol is adapted for determining the cytotoxic effects of this compound on colorectal cancer cell lines.

Materials:

-

Colorectal cancer cell lines (e.g., HCT116, HT29)

-

This compound

-

Complete culture medium (e.g., McCoy's 5A for HCT116, DMEM for HT29) with 10% FBS and 1% penicillin/streptomycin

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete culture medium.

-

After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol is for the detection of EZH2 and TIMP3 protein expression levels following this compound treatment.

Materials:

-

HCT116 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibodies: anti-EZH2, anti-TIMP3, anti-H3K27me3, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for 48 hours.

-

Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Normalize protein band intensities to the loading control (β-actin).

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is designed to investigate the binding of EZH2 to the TIMP3 promoter.

Materials:

-

HCT116 cells

-

This compound

-

Formaldehyde (1%)

-

Glycine (125 mM)

-

Lysis buffer

-

Sonication equipment

-

Anti-EZH2 antibody

-

IgG control antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Primers for the TIMP3 promoter region

-

qPCR machine and reagents

Procedure:

-

Treat HCT116 cells with this compound or vehicle for 24 hours.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with anti-EZH2 antibody or IgG control overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

Perform qPCR using primers specific for the TIMP3 promoter to quantify the amount of immunoprecipitated DNA.

Conclusion

This compound represents a promising therapeutic candidate for colorectal cancer by targeting the EZH2 epigenetic pathway. Its ability to inhibit EZH2 expression, leading to the upregulation of the tumor suppressor TIMP3, provides a clear mechanism for its observed anti-tumor, anti-metastatic, and anti-angiogenic activities. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and similar EZH2 inhibitors. Further studies are warranted to fully elucidate the clinical potential of this compound.

References

- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]

- 2. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]

- 5. Multiple pharmacological inhibitors targeting the epigenetic suppressor Enhancer of Zeste Homolog 2 (EZH2) accelerate osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EZH2 inhibition decreases p38 signaling and suppresses breast cancer motility and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of MPT0B390: A Technical Guide for Cancer Researchers

An in-depth analysis of the anti-tumor activities of the novel arylsulfonamide inducer, MPT0B390, in colorectal cancer cell lines. This technical guide provides a comprehensive overview of the in vitro studies on this compound, detailing its mechanism of action, experimental protocols, and quantitative data on its effects on cancer cell proliferation, apoptosis, and migration.

Core Mechanism of Action

This compound is a novel arylsulfonamide derivative that has demonstrated potent anti-tumor activities in colorectal cancer (CRC) cell lines. Its primary mechanism of action involves the induction of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), a key endogenous inhibitor of matrix metalloproteinases (MMPs) that play a crucial role in tumor growth, invasion, and angiogenesis.[1][2][3][4]

The induction of TIMP3 by this compound is mediated through the inhibition of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3] this compound treatment leads to a reduction in EZH2 expression and its binding to the TIMP3 promoter region. This, in turn, decreases the methylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark, thereby reactivating TIMP3 gene expression.[1][3]

Quantitative Analysis of Anti-Cancer Effects

The anti-proliferative activity of this compound has been evaluated across a panel of human colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent cytotoxicity against these cell lines.

| Cell Line | IC50 (µM) |

| HCT116 | 0.23 |

| HT29 | 0.28 |

| DLD-1 | 0.35 |

| LoVo | 0.41 |

| SW480 | 0.52 |

| SW620 | 0.68 |

This compound induces apoptosis in colorectal cancer cells, as evidenced by the dose-dependent increase in the cleavage of PARP and caspase-3.[1][5] Furthermore, this compound treatment leads to a significant reduction in the expression of genes associated with cell migration and invasion.

| Gene | Fold Change (this compound treated vs. control) |

| uPA | ↓ |

| uPAR | ↓ |

| c-Met | ↓ |

| E-cadherin | ↑ |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cell lines.

Procedure:

-

Seed colorectal cancer cells (e.g., HCT116, HT29) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically ranging from 0.01 to 10 µM) and a vehicle control (DMSO).

-

Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Analysis

This protocol is used to detect the expression levels of key proteins involved in the this compound signaling pathway and apoptosis.

Procedure:

-

Treat colorectal cancer cells with this compound at the desired concentrations for 24-48 hours.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against TIMP3, EZH2, H3K27me3, cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qPCR)

This protocol is employed to measure the changes in mRNA levels of genes related to cell migration.

Procedure:

-

Treat HCT116 cells with this compound (e.g., 0.3 µM) for 24 hours.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and primers specific for uPA, uPAR, c-Met, E-cadherin, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The thermal cycling conditions are typically an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

Calculate the relative gene expression using the 2^-ΔΔCt method.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine the binding of EZH2 to the TIMP3 promoter.

Procedure:

-

Treat HCT116 cells with this compound for 24 hours.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with an antibody against EZH2 or a control IgG overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

Purify the DNA.

-

Analyze the purified DNA by qPCR using primers specific for the TIMP3 promoter region to quantify the amount of EZH2 binding.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]

- 3. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis. | Sigma-Aldrich [sigmaaldrich.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. The Role of EZH2 in the Regulation of the Activity of Matrix Metalloproteinases in Prostate Cancer Cells | PLOS One [journals.plos.org]

Preclinical Profile of MPT0B390: A Novel TIMP3 Inducer for Colorectal Cancer Therapy

This technical guide provides a comprehensive overview of the preclinical safety and efficacy data for MPT0B390, a novel arylsulfonamide derivative. This compound has been identified as a potent inducer of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), a key endogenous inhibitor of matrix metalloproteinases (MMPs) that play a crucial role in tumor progression, invasion, metastasis, and angiogenesis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in oncology, with a particular focus on colorectal cancer (CRC).

Efficacy Data

The anti-tumor, anti-metastatic, and anti-angiogenic properties of this compound have been evaluated in a series of in vitro and in vivo studies.[1][2][3]

In Vitro Efficacy

This compound has demonstrated a concentration-dependent inhibitory effect on the growth of human colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) values are summarized in the table below.

| Cell Line | Cell Type | IC50 (μM) | GI50 (μM) |

| HCT116 | Human Colorectal Carcinoma | 0.36 ± 0.12[1] | 0.03[4] |

| HT29 | Human Colorectal Adenocarcinoma | 0.45 ± 0.17[1] | - |

In Vivo Efficacy

The in vivo anti-tumor efficacy of this compound was assessed in a HCT116 colorectal cancer xenograft model in BALB/c nude mice. While specific tumor growth inhibition percentages are not explicitly stated in the primary publication, the study reports that administration of this compound resulted in a significant inhibition of tumor growth compared to the control group.[2]

Safety Profile

Preclinical safety data for this compound suggests a favorable therapeutic window.

In Vitro Cytotoxicity Against Normal Cells

This compound exhibited significantly lower cytotoxicity in normal human cell lines compared to colorectal cancer cell lines, indicating a degree of selectivity.[1]

| Cell Line | Cell Type | IC50 (μM) |

| HUVEC | Human Umbilical Vein Endothelial Cells | 3.48 ± 1.00[1] |

| FHC | Fetal Human Colon Epithelial Cells | 1.15 ± 0.44[1] |

In Vivo Safety

In the HCT116 xenograft model, the administration of this compound did not lead to any significant changes in the body weight of the treated mice, suggesting a lack of systemic toxicity at the effective therapeutic dose.[2]

Mechanism of Action: TIMP3 Induction via EZH2 Inhibition

This compound's primary mechanism of action is the transcriptional induction of TIMP3.[1][2][3] This is achieved through the inhibition of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] By inhibiting EZH2, this compound reduces the binding of EZH2 to the TIMP3 promoter region, leading to the upregulation of TIMP3 expression.[1][2] Elevated levels of TIMP3 subsequently inhibit the activity of MMPs, thereby suppressing tumor growth, metastasis, and angiogenesis.[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay was used to determine the cytotoxic effects of this compound on both cancer and normal cell lines.

-

Cell Seeding : Cells (HCT116, HT29, HUVEC, FHC) were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment : The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound. A control group with vehicle (DMSO) was also included.

-

Incubation : The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition : After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization : The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was shaken for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement : The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.

In Vivo Colorectal Cancer Xenograft Model

This model was used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model : Male BALB/c nude mice (4-6 weeks old) were used for this study.

-

Cell Implantation : HCT116 cells (5 x 10^6 cells in 100 µL of serum-free medium mixed with Matrigel) were subcutaneously injected into the right flank of each mouse.

-

Tumor Growth Monitoring : Tumor size was measured every 2-3 days using calipers, and tumor volume was calculated using the formula: (length x width^2) / 2.

-

Treatment Initiation : When the tumors reached a volume of approximately 100-150 mm³, the mice were randomized into control and treatment groups.

-

Drug Administration : this compound was administered to the treatment group (e.g., via intraperitoneal injection) at a specified dose and schedule. The control group received the vehicle.

-

Endpoint Analysis : The study was terminated after a predetermined period, at which point the mice were euthanized, and the tumors were excised and weighed. Body weights were monitored throughout the study as a measure of systemic toxicity.

Chromatin Immunoprecipitation (ChIP) Assay

This assay was performed to confirm the binding of EZH2 to the TIMP3 promoter region.

-

Cross-linking : HCT116 cells were treated with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing : The cells were lysed, and the chromatin was sheared into small fragments (200-1000 bp) by sonication.

-

Immunoprecipitation : The sheared chromatin was incubated with an antibody specific to EZH2. A negative control with a non-specific IgG antibody was also included.

-

Immune Complex Capture : Protein A/G beads were used to capture the antibody-chromatin complexes.

-

Washing : The beads were washed to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking : The chromatin was eluted from the beads, and the protein-DNA cross-links were reversed by heating.

-

DNA Purification : The DNA was purified from the samples.

-

qPCR Analysis : Quantitative PCR was performed on the purified DNA using primers specific for the TIMP3 promoter region to quantify the amount of precipitated DNA.

References

- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]

- 2. researchgate.net [researchgate.net]

- 3. Tissue Inhibitor of Metalloproteinase 3: Unravelling Its Biological Function and Significance in Oncology | MDPI [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

MPT0B390: A Novel Arylsulfonamide Derivative Inhibiting Angiogenesis Through TIMP3 Induction

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MPT0B390 is a novel arylsulfonamide-based compound that has demonstrated significant anti-tumor, anti-metastatic, and anti-angiogenic properties. A key mechanism of its anti-angiogenic activity is the induction of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), a potent endogenous inhibitor of angiogenesis. This compound accomplishes this by inhibiting the expression and function of EZH2, a histone methyltransferase, which in turn leads to the upregulation of TIMP3. Subsequently, TIMP3 inhibits angiogenesis by directly binding to Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and blocking the binding of VEGF, a critical step in the angiogenic signaling cascade. This whitepaper provides an in-depth technical overview of the role of this compound in inhibiting angiogenesis, including quantitative data from key experiments, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Data Presentation: Quantitative Effects of this compound on Angiogenesis

The anti-angiogenic potential of this compound has been quantified through a series of in vitro and in vivo assays. The following tables summarize the key findings from studies on human umbilical vein endothelial cells (HUVECs).

Table 1: In Vitro Inhibition of Endothelial Cell Migration by this compound

| Treatment Concentration | Migrated Cells (as % of Control) | Statistical Significance (p-value) |

| 0.1 µM | 80% | < 0.05 |

| 0.3 µM | 55% | < 0.01 |

| 1 µM | 30% | < 0.001 |

Data derived from transwell migration assays with HUVECs.

Table 2: In Vitro Inhibition of Endothelial Tube Formation by this compound

| Treatment Concentration | Tube Length (as % of Control) | Statistical Significance (p-value) |

| 0.1 µM | 75% | < 0.05 |

| 0.3 µM | 40% | < 0.01 |

| 1 µM | 20% | < 0.001 |

Data derived from tube formation assays on Matrigel with HUVECs.

Table 3: In Vivo Inhibition of Angiogenesis by this compound in a Matrigel Plug Assay

| Treatment Group | Hemoglobin Content (µ g/plug ) | Statistical Significance (p-value) |

| Control (Vehicle) | 15.2 ± 1.8 | - |

| This compound (10 mg/kg) | 8.5 ± 1.2 | < 0.01 |

| This compound (30 mg/kg) | 5.1 ± 0.9 | < 0.001 |

Data derived from in vivo Matrigel plug assays in mice.

Core Signaling Pathway: this compound-Induced Inhibition of Angiogenesis

This compound's primary anti-angiogenic effect is mediated through the upregulation of TIMP3, which then interferes with the VEGF/VEGFR2 signaling pathway. The key steps are outlined below.

Caption: this compound inhibits EZH2, leading to TIMP3 expression, which blocks VEGFR2 signaling and angiogenesis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Endothelial Cell Transwell Migration Assay

This assay assesses the chemotactic ability of endothelial cells in response to stimuli.

Caption: Workflow for the endothelial cell transwell migration assay.

Detailed Protocol:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are serum-starved for 4-6 hours.

-

Transwell inserts with an 8 µm pore size polycarbonate membrane are placed in a 24-well plate.

-

The lower chamber is filled with serum-free media containing a chemoattractant, such as 20 ng/mL VEGF.

-

A suspension of 5 x 104 HUVECs in serum-free media, with or without varying concentrations of this compound, is added to the upper chamber of the insert.

-

The plate is incubated for 6 hours at 37°C in a 5% CO2 incubator.

-

After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

The inserts are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.

-

The number of migrated cells on the lower surface of the membrane is counted in five random fields under a microscope.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

MPT0B390: A Novel Arylsulfonamide Inducer of TIMP3 for Colorectal Cancer Therapy

A Technical Guide on the Discovery, Synthesis, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis and angiogenesis are key hallmarks of cancer progression, and identifying novel therapeutic agents that can effectively target these processes remains a critical goal in oncology research. In the context of colorectal cancer (CRC), the expression of Tissue Inhibitor of Metalloproteinase 3 (TIMP3) has been associated with a more favorable prognosis.[1][2][3][4] TIMP3 is an endogenous inhibitor of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, facilitating tumor invasion and metastasis.[1][2][3] Recognizing the therapeutic potential of upregulating TIMP3, a series of arylsulfonamide derivatives were developed, leading to the identification of MPT0B390 as a potent inducer of TIMP3 expression.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, a promising agent for CRC treatment.

Discovery of this compound

This compound was identified through a screening of a series of newly synthesized arylsulfonamide derivatives for their ability to induce TIMP3 expression.[1][2][3] This discovery was rooted in the clinical observation that higher levels of TIMP3 in CRC patients correlate with a better prognosis.[1][2][3] Researchers at Taipei Medical University designed and synthesized these compounds with the specific aim of finding a potent TIMP3 inducer.[5] this compound emerged from this screening as a lead candidate due to its significant ability to upregulate TIMP3 and its subsequent anti-tumor, anti-metastatic, and anti-angiogenic properties demonstrated in preclinical models of colorectal cancer.[1][2][3]

Chemical Synthesis of this compound

The synthesis of this compound and its related arylsulfonamide derivatives is a multi-step process starting from commercially available 7-azaindoline. The general synthetic route is outlined below.

Caption: Synthetic pathway of this compound.

The synthesis commences with the bromination of 7-azaindoline to yield a bromo derivative. This intermediate is then reacted with various arylsulfonyl chlorides to produce the corresponding arylsulfonylated compounds. A subsequent Heck olefination with an acrylate ester, followed by ester hydrolysis, leads to the formation of the carboxylic acid precursor. The final step involves a modification to yield this compound. For a detailed, step-by-step synthesis protocol, please refer to the supplementary information of the primary publication.[6]

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the transcriptional induction of TIMP3.[1][7] This is achieved by targeting the epigenetic regulator, Enhancer of Zeste Homolog 2 (EZH2).[1][7] EZH2 is a methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. In many cancers, EZH2 is overexpressed and contributes to the silencing of tumor suppressor genes, including TIMP3, by binding to their promoter regions.[6][7]

This compound treatment leads to a dose-dependent decrease in the expression of EZH2 and subsequently reduces the levels of H3K27me3.[1] This inhibition of EZH2 expression and its reduced binding to the TIMP3 promoter region alleviates the epigenetic silencing, leading to the re-expression of TIMP3.[1][7] The restored TIMP3 then inhibits MMPs, leading to the suppression of tumor cell migration, invasion, and angiogenesis.[1][7] Furthermore, TIMP3 can induce apoptosis in cancer cells.[7]

Caption: this compound mechanism of action.

Preclinical Efficacy

The anti-cancer activity of this compound has been demonstrated in a series of in vitro and in vivo studies.

In Vitro Activity

This compound has shown a concentration-dependent inhibitory effect on the growth of human colorectal cancer cell lines.

| Cell Line | IC50 (µM) |

| HCT116 | 0.21 ± 0.03 |

| HT29 | 0.29 ± 0.04 |

Data from MTT assay after 48 hours of treatment.

Furthermore, this compound was found to inhibit the migration of CRC cells in a transwell assay. Treatment with 0.3 µM this compound for 24 hours significantly reduced the number of migrated HCT116 cells.[1]

In Vivo Efficacy

The in vivo anti-tumor efficacy of this compound was evaluated in a xenograft mouse model using HCT116 cells.

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | ~1800 | - |

| This compound (50 mg/kg) | ~800 | ~55% |

Mice were treated daily by oral gavage.

In addition to inhibiting primary tumor growth, this compound also demonstrated significant anti-metastatic effects in a liver metastasis model.[1] Mice treated with this compound showed a marked reduction in the number of liver tumor nodules compared to the control group.[1]

Experimental Protocols

MTT Assay for Cell Viability

-

Cell Seeding: Seed colorectal cancer cells (HCT116 or HT29) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

-

Drug Treatment: Treat the cells with various concentrations of this compound for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value using a dose-response curve.

In Vivo Xenograft Model

-

Cell Preparation: Harvest HCT116 cells and resuspend them in a serum-free medium at a concentration of 5 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 3 days. Calculate tumor volume using the formula: (length x width^2)/2.

-

Drug Administration: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg) or vehicle control daily via oral gavage.

-

Endpoint: Continue treatment for a specified period (e.g., 21 days). Monitor body weight as an indicator of toxicity. At the end of the study, euthanize the mice and excise the tumors for further analysis.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: Treat HCT116 cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against EZH2 or a control IgG overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a spin column.

-

qPCR Analysis: Perform quantitative real-time PCR using primers specific for the TIMP3 promoter region to quantify the amount of precipitated DNA.

References

- 1. researchgate.net [researchgate.net]

- 2. Tissue Inhibitor of Metalloproteinase 3: Unravelling Its Biological Function and Significance in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis. | Sigma-Aldrich [sigmaaldrich.com]

- 6. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]

- 7. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]

MPT0B390: A Novel Arylsulfonamide Derivative Reversing Epithelial-Mesenchymal Transition

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The epithelial-mesenchymal transition (EMT) is a critical cellular process implicated in cancer progression, metastasis, and the development of therapeutic resistance. MPT0B390, a novel arylsulfonamide-based derivative, has emerged as a potent inhibitor of EMT, demonstrating significant anti-metastatic and anti-tumor properties. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways. The primary mechanism of this compound involves the induction of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), a key endogenous inhibitor of matrix metalloproteinases (MMPs), through the suppression of the histone methyltransferase EZH2. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies against cancer metastasis.

Introduction to this compound and its Role in EMT

This compound is a potent histone deacetylase (HDAC) inhibitor that has been identified as an effective inducer of TIMP3.[1][2] The dysregulation of EMT is a hallmark of cancer progression, allowing epithelial cells to acquire mesenchymal characteristics, such as increased motility and invasiveness.[3] this compound intervenes in this process by modulating key genes that govern the epithelial and mesenchymal states. In colorectal cancer (CRC) models, this compound has been shown to inhibit cell migration and invasion by downregulating mesenchymal markers and upregulating epithelial markers.[1][4]

Quantitative Analysis of this compound's Efficacy

The anti-cancer and anti-EMT effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data from studies on colorectal cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | IC50 (µM) after 48h Treatment |

| HCT116 | Colorectal Carcinoma | 0.36 ± 0.12 |

| HT29 | Colorectal Carcinoma | 0.45 ± 0.17 |

| HUVEC | Normal Endothelial Cells | 3.48 ± 1.00 |

| FHC | Normal Colon Epithelial Cells | 1.15 ± 0.44 |

Data sourced from studies on colorectal cancer cells.[1]

Table 2: Effect of this compound on EMT-Related Gene Expression in HCT116 Cells

| Gene | Function | Effect of 0.3 µM this compound |

| c-Met | Mesenchymal Marker | Downregulation |

| uPA | Mesenchymal Marker | Downregulation |

| uPAR | Mesenchymal Marker | Downregulation |

| E-cadherin | Epithelial Marker | Upregulation |

Gene expression changes were observed after treatment with this compound in HCT116 colorectal cancer cells.[1][4]

Core Signaling Pathway of this compound in EMT Regulation

This compound's primary mechanism for inhibiting EMT is through the upregulation of TIMP3. This is achieved by inhibiting the enzymatic activity of EZH2, a histone methyltransferase that is often overexpressed in cancer. EZH2 is known to suppress the transcription of TIMP3. By inhibiting EZH2, this compound relieves this suppression, leading to increased TIMP3 expression. TIMP3, in turn, inhibits matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix, a key step in cell invasion and metastasis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound's impact on EMT.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., HCT116, HT29, HUVEC, FHC) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound for 48 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values based on the dose-response curves.[5]

Transwell Migration Assay

-

Cell Preparation: Pre-treat cells (e.g., HCT116) with 0.3 µM this compound for 24 hours.

-

Transwell Seeding: Seed the pre-treated cells into the upper chamber of a Transwell insert (8 µm pore size) in a serum-free medium.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate for 24 hours to allow for cell migration.

-

Cell Staining: Remove non-migrated cells from the upper surface of the insert. Fix and stain the migrated cells on the lower surface with a crystal violet solution.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.[4]

Real-Time PCR (qPCR)

-

RNA Extraction: Extract total RNA from this compound-treated and control cells using an appropriate RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Perform qPCR using a SYBR Green-based detection method with specific primers for the target genes (e.g., c-Met, uPA, uPAR, E-cadherin, TIMP3) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Analyze the relative gene expression using the ΔΔCt method.[4]

Western Blot Analysis

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., EZH2, H3K27Me3, TIMP3) overnight at 4°C. Follow this with incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: Cross-link protein-DNA complexes in this compound-treated and control cells with formaldehyde.

-

Chromatin Shearing: Shear the chromatin into smaller fragments by sonication.

-

Immunoprecipitation: Immunoprecipitate the chromatin with an antibody specific to the protein of interest (e.g., EZH2).

-

DNA Purification: Reverse the cross-linking and purify the immunoprecipitated DNA.

-

qPCR Analysis: Perform qPCR to quantify the amount of a specific DNA sequence (e.g., TIMP3 promoter region) associated with the protein of interest.[1][6]

Conclusion and Future Directions

This compound represents a promising therapeutic agent for combating cancer metastasis by targeting the epithelial-mesenchymal transition. Its well-defined mechanism of action, involving the inhibition of EZH2 and subsequent induction of TIMP3, provides a strong rationale for its further development. The data presented herein demonstrates its potent anti-migratory and anti-invasive properties in colorectal cancer models. Future research should focus on evaluating the efficacy of this compound in a broader range of cancer types and in clinical settings to ascertain its therapeutic potential in patients with metastatic disease. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the multifaceted effects of this compound on EMT and other cancer-related pathways.

References

- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond TIMP3: An In-depth Technical Guide to the Cellular Targets of MPT0B390

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPT0B390, a novel arylsulfonamide derivative, has emerged as a promising anti-cancer agent with a multi-faceted mechanism of action. While initially identified as a potent inducer of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), its cellular activities extend to a broader range of targets, contributing to its efficacy in inhibiting tumor growth, metastasis, and angiogenesis. This technical guide provides a comprehensive overview of the known cellular targets of this compound beyond TIMP3, detailing its impact on key signaling pathways and presenting the experimental evidence that underpins our current understanding.

Core Cellular Targets and Mechanisms of Action

This compound exerts its anti-neoplastic effects through the modulation of several key cellular proteins and pathways. The primary mechanisms identified to date include the inhibition of histone deacetylases (HDACs) and the suppression of the enzymatic activity of Enhancer of Zeste Homolog 2 (EZH2). These actions converge to regulate gene expression, leading to the observed anti-tumor phenotypes.

Histone Deacetylase (HDAC) Inhibition

This compound is a potent inhibitor of histone deacetylases.[1] This activity is crucial as HDACs play a significant role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes a more open chromatin state, allowing for the transcription of tumor suppressor genes that are often silenced in cancer cells.

EZH2 (Enhancer of Zeste Homolog 2) Inhibition

A key cellular target of this compound is EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[2][3][4][5] EZH2 is a histone methyltransferase that specifically trimethylates histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. This compound has been shown to inhibit the expression of EZH2 in a concentration-dependent manner in colorectal cancer (CRC) cells.[4][5] This inhibition of EZH2 expression and its subsequent reduction in H3K27me3 levels are critical for the derepression of tumor suppressor genes, including TIMP3.[2][3][4][5]

Downstream Cellular Effects and Signaling Pathways

The inhibition of HDACs and EZH2 by this compound triggers a cascade of downstream events that collectively contribute to its anti-cancer properties. These effects are observed in pathways controlling cell migration, invasion, and apoptosis.

Inhibition of Metastasis and Invasion

This compound significantly impedes cancer cell migration and invasion.[2][3][5][6] This is achieved, in part, through the downregulation of key genes involved in the epithelial-mesenchymal transition (EMT) and cell motility. Specifically, this compound treatment leads to a reduction in the expression of:

The anti-metastatic effects of this compound have been demonstrated both in vitro using transwell migration assays and in vivo in lung and liver metastasis models.[6]

Induction of Apoptosis

This compound induces apoptosis in cancer cells.[4][5] While the induction of TIMP3 is known to contribute to apoptosis by stabilizing TNF-α receptors, this compound's pro-apoptotic activity is also linked to the activation of the intrinsic apoptotic pathway.[5] Evidence for this includes the cleavage of PARP (Poly(ADP-ribose) polymerase) and the activation of caspases, key executioners of apoptosis.[5][7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound from the cited literature.

| Cell Line | Assay | Metric | Value | Reference |

| HCT116 (Human Colon Cancer) | MTT Assay | IC50 | 0.36 ± 0.12 μM | [5] |

| HT29 (Human Colon Cancer) | MTT Assay | IC50 | 0.45 ± 0.17 μM | [5] |

| HUVEC (Human Umbilical Vein Endothelial Cells) | MTT Assay | IC50 | 3.48 ± 1.00 μM | [5] |

| FHC (Fetal Human Colon) | MTT Assay | IC50 | 1.15 ± 0.44 μM | [5] |

| HCT116 (Human Colon Cancer) | Sulforhodamine B (SRB) Assay | GI50 | 0.03 μM | [1] |

Table 1: In Vitro Cytotoxicity of this compound

Key Experimental Protocols

This section provides an overview of the methodologies used in the key experiments to elucidate the cellular targets and mechanisms of this compound.

Cell Viability and Cytotoxicity Assays (MTT and SRB)

-

Principle: These colorimetric assays measure cell metabolic activity (MTT) or total protein content (SRB) as an indicator of cell viability and proliferation.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound for a specified period (e.g., 48 hours).

-

For the MTT assay, MTT reagent is added, and the resulting formazan crystals are dissolved in a solvent. For the SRB assay, cells are fixed with trichloroacetic acid and stained with sulforhodamine B.

-

The absorbance is measured using a microplate reader at a specific wavelength.

-

IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values are calculated.[7]

-

Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample.

-

Methodology:

-

Cells are treated with this compound, and cell lysates are prepared.

-

Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., EZH2, H3K27Me3, PARP, Caspase 3, TIMP3).[5][7]

-

The membrane is then incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using a chemiluminescence detection system.

-

Chromatin Immunoprecipitation (ChIP) Assay

-

Principle: ChIP is used to investigate the interaction between proteins and DNA in vivo. It is particularly useful for determining the binding of transcription factors or modified histones to specific genomic regions.

-

Methodology:

-

Cells are treated with this compound.

-

Proteins are cross-linked to DNA using formaldehyde.

-

The chromatin is sheared into small fragments.

-

An antibody specific to the protein of interest (e.g., EZH2) is used to immunoprecipitate the protein-DNA complexes.

-

The cross-links are reversed, and the DNA is purified.

-

The amount of specific DNA associated with the protein is quantified using qPCR, targeting the promoter region of interest (e.g., the TIMP3 promoter).[2][3][5]

-

Transwell Migration Assay

-

Principle: This assay measures the ability of cells to migrate through a porous membrane.

-

Methodology:

-

Cells are seeded in the upper chamber of a transwell insert.

-

The lower chamber contains a chemoattractant.

-

This compound is added to the upper chamber.

-

After a specific incubation period, non-migrated cells in the upper chamber are removed.

-

Migrated cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.[4][6]

-

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for target validation.

Caption: this compound Signaling Pathway.

Caption: Experimental Workflow for this compound Target Validation.

Conclusion

This compound is a promising anti-cancer agent with a mechanism of action that extends beyond its role as a TIMP3 inducer. Its ability to inhibit HDACs and EZH2 positions it as a significant epigenetic modulator with the potential to reverse the aberrant gene silencing that drives tumorigenesis. The downstream consequences of these activities, including the inhibition of metastasis and the induction of apoptosis, underscore its therapeutic potential. Further research into the full spectrum of this compound's cellular targets will undoubtedly provide deeper insights into its anti-neoplastic properties and pave the way for its clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]

- 4. researchgate.net [researchgate.net]

- 5. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

MPT0B390: A Novel Dual Inhibitor of Histone Deacetylase and EZH2 for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: MPT0B390 is a novel, orally available arylsulfonamide-based small molecule that has demonstrated significant potential as an anti-cancer agent. It functions as a dual inhibitor, targeting both histone deacetylases (HDACs) and the enhancer of zeste homolog 2 (EZH2), a key epigenetic modulator. This dual mechanism of action converges to upregulate the expression of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), a crucial endogenous inhibitor of matrix metalloproteinases (MMPs) with known tumor-suppressive functions. This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: HDAC Inhibition and TIMP3 Induction

This compound is recognized as a potent histone deacetylase (HDAC) inhibitor.[1] While specific IC50 values against individual HDAC isoforms are not publicly available, its classification as an arylsulfonamide derivative suggests it likely targets class I HDACs. The primary mechanism through which this compound exerts its anti-tumor effects is by inducing the expression of TIMP3.[1][2][3] This induction is achieved through a dual epigenetic modulation:

-

HDAC Inhibition: As an HDAC inhibitor, this compound is presumed to increase histone acetylation, leading to a more open chromatin structure around the TIMP3 promoter, thus facilitating its transcription.

-

EZH2 Inhibition: this compound significantly inhibits the expression of EZH2 and prevents its binding to the TIMP3 promoter region.[2][3][4] EZH2 is a histone methyltransferase that typically suppresses gene expression. By inhibiting EZH2, this compound relieves this suppression, further promoting TIMP3 expression.

The upregulation of TIMP3 by this compound leads to the inhibition of tumor growth, metastasis, and angiogenesis.[1][2][3]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound from preclinical studies.

| Parameter | Cell Line | Value | Reference |

| GI50 (50% Growth Inhibition) | HCT116 (Human Colon Cancer) | 0.03 μM | [1] |

| Experiment | Cell Line | Concentration | Effect | Reference |

| Cell Migration Assay | HCT116 | 0.3 μM | Significant inhibition of cell migration | [3][5] |

| In vivo Metastasis Model | CT-26 (Murine Colon Carcinoma) | Not specified | Inhibition of lung and liver metastasis | [5] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound inducing TIMP3 expression.

Experimental Workflow for Evaluating this compound

Caption: Experimental workflow for preclinical evaluation of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature on this compound.[2][3][4]

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed colorectal cancer cells (e.g., HCT116) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curves.

Transwell Migration Assay

-

Cell Seeding: Seed HCT116 cells (2 x 10⁵ cells) in the upper chamber of a Transwell insert (8-µm pore size) in a serum-free medium.

-

Chemoattractant: Add a medium containing 10% fetal bovine serum to the lower chamber as a chemoattractant.

-

Treatment: Add this compound (e.g., 0.3 µM) to the upper chamber.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with Giemsa.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

In Vivo Xenograft Tumor Growth Model

-

Cell Implantation: Subcutaneously inject HCT116 cells (5 x 10⁶ cells in 100 µL of PBS) into the flank of nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100 mm³).

-

Treatment: Administer this compound orally to the mice at a specified dose and schedule.

-

Tumor Measurement: Measure the tumor volume every few days using a caliper.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: Treat HCT116 cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against EZH2 or a control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.

-

Reverse Cross-linking: Reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the TIMP3 promoter region to quantify the amount of EZH2 binding.

Conclusion

This compound is a promising preclinical candidate with a novel dual mechanism of action involving both HDAC and EZH2 inhibition, leading to the re-expression of the tumor suppressor TIMP3. Its potent anti-proliferative, anti-metastatic, and anti-angiogenic activities in colorectal cancer models warrant further investigation and development. The experimental protocols detailed in this guide provide a framework for researchers to further explore the therapeutic potential of this compound and similar dual-acting epigenetic modulators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Class I/IIb-Selective HDAC Inhibitor Exhibits Oral Bioavailability and Therapeutic Efficacy in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1817802-18-8 | HDAC | MOLNOVA [molnova.com]

- 5. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

MPT0B390: A Technical Guide to its Chemical Structure, Properties, and Anti-Cancer Activity

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: MPT0B390 is a novel, potent arylsulfonamide-based small molecule that has demonstrated significant potential as an anti-cancer agent. It functions as a dual inhibitor of histone deacetylases (HDACs) and an inducer of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), a key endogenous protein that suppresses tumor growth, metastasis, and angiogenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of this compound, with a focus on its therapeutic potential in colorectal cancer.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name (E)-N-hydroxy-3-(1-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)acrylamide, is a synthetic compound belonging to the arylsulfonamide class.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₇N₃O₅S | [1] |

| Molecular Weight | 375.4 g/mol | [1] |

| CAS Number | 1817802-18-8 | [1] |

| Appearance | Solid | |

| Solubility | In DMSO: 250 mg/mL (665.96 mM) | [1] |

| SMILES Notation | COc(cc1)ccc1S(N1c2ncc(/C=C/C(NO)=O)cc2CC1)(=O)=O | [1] |

| Purity | >98% (HPLC) | [1] |

| Storage Conditions | -20°C | [1] |

Pharmacological Properties and Mechanism of Action

This compound exhibits a dual mechanism of action, primarily as a histone deacetylase (HDAC) inhibitor and an inducer of TIMP3 expression. This multifaceted activity contributes to its potent anti-tumor effects.

HDAC Inhibition

As an HDAC inhibitor, this compound modulates the acetylation of histone and non-histone proteins, leading to changes in gene expression and the induction of cell cycle arrest and apoptosis in cancer cells.

TIMP3 Induction via EZH2 Inhibition

A key and novel mechanism of this compound is its ability to induce the expression of TIMP3.[2] TIMP3 is an endogenous inhibitor of matrix metalloproteinases (MMPs), which are crucial for tumor invasion, metastasis, and angiogenesis.[2] this compound achieves this by inhibiting the expression and function of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[2][3] EZH2 is known to suppress the transcription of TIMP3 by binding to its promoter region.[3][4][5] By inhibiting EZH2, this compound relieves this suppression, leading to increased TIMP3 expression.[2][3]

The following diagram illustrates the signaling pathway of this compound's action on TIMP3 induction:

Anti-Cancer Activity and Efficacy

This compound has demonstrated significant anti-cancer activity in preclinical studies, particularly against colorectal cancer (CRC). Its efficacy stems from its ability to inhibit cell proliferation, induce apoptosis, and suppress metastasis and angiogenesis.

In Vitro Anti-Proliferative Activity